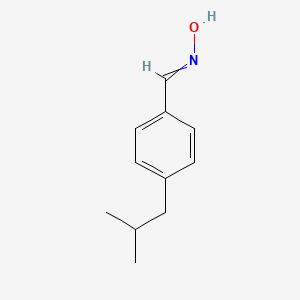

4-Isobutylbenzaldehyde oxime

Description

Significance of Aromatic Oximes as Versatile Intermediates in Organic Synthesis

Aromatic oximes are a class of organic compounds characterized by the C=N-OH functional group attached to an aromatic ring. Their significance in organic synthesis is substantial, as they serve as highly versatile intermediates. Current time information in Bangalore, IN.nist.gov The dual nucleophilic character at both the nitrogen and oxygen atoms, combined with an ambiphilic carbon, allows for diverse reactivity. akib.org.tr Oximes are crucial precursors for synthesizing a wide array of nitrogen-containing compounds, including amides, nitriles, amines, and various N-heterocycles. numberanalytics.comwikipedia.org

Their utility is prominently highlighted in the Beckmann rearrangement, a classic acid-catalyzed reaction that converts ketoximes into substituted amides and aldoximes into primary amides or nitriles. blogspot.comlibretexts.orgsigmaaldrich.com This transformation is fundamental in both laboratory and industrial-scale synthesis, such as the production of caprolactam, the monomer for Nylon 6. blogspot.com Furthermore, oximes can be readily transformed into oxime radicals (iminoxyl radicals) through oxidation, which are valuable intermediates in various organic syntheses, including cyclization and coupling reactions. chemicalbook.comthegoodscentscompany.comgoogle.com The ability to functionalize oximes and their derivatives has made them key building blocks in the development of pharmaceuticals, agrochemicals, and materials science. nist.govmasterorganicchemistry.com

Evolution of Research Trajectories in Benzaldehyde (B42025) Oxime Chemistry

Research in the field of benzaldehyde oximes, the simplest aromatic aldoximes, has evolved significantly from foundational studies to modern catalytic and mechanistic explorations. Initially, research focused on their synthesis via condensation of benzaldehyde with hydroxylamine (B1172632) and their characteristic reactions, most notably the Beckmann rearrangement. sigmaaldrich.comorganic-chemistry.org This reaction has been the subject of continuous study to develop milder and more efficient catalytic systems, moving away from harsh acidic conditions. asianpubs.org

Contemporary research has expanded into several key areas. There is a growing emphasis on green chemistry, with the development of solvent-free synthesis methods, such as grinding techniques, and the use of water as a reaction medium with eco-friendly catalysts. yccskarad.comepo.org Furthermore, the study of photoinduced electron-transfer reactions has shed light on the mechanistic pathways leading to the formation of corresponding aldehydes and nitriles from benzaldehyde oximes. chemicalbook.com Modern synthetic methods also explore the transition metal-catalyzed functionalization of the C-H bonds in aromatic oximes and their subsequent cyclization to form complex heterocyclic structures like isoquinolines. evitachem.com The generation and application of oxime radicals from benzaldehyde oxime derivatives for novel bond formations is another active area of investigation, highlighting the ongoing expansion of their synthetic utility. thegoodscentscompany.comacs.org

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-[[4-(2-methylpropyl)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C11H15NO/c1-9(2)7-10-3-5-11(6-4-10)8-12-13/h3-6,8-9,13H,7H2,1-2H3 |

InChI Key |

GPFYAOYMYDOSGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isobutylbenzaldehyde Oxime and Substituted Benzaldehyde Oxime Analogues

Classical Condensation Approaches to Aldehyde Oximation

The traditional and most widely used method for synthesizing oximes involves the condensation reaction of a carbonyl compound with hydroxylamine (B1172632). ijprajournal.comresearchgate.net This reaction is typically initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. researchgate.net

Hydroxylamine hydrochloride (NH₂OH·HCl) is the most common reagent for oximation. ijprajournal.comresearchgate.net Optimization of reaction conditions is crucial for achieving high yields and purity.

Traditionally, the reaction is carried out by refluxing an alcoholic solution of the aldehyde and hydroxylamine hydrochloride in the presence of a base like pyridine. ijprajournal.comnih.gov However, this method often suffers from drawbacks such as long reaction times, the use of toxic pyridine, and the generation of polluting effluents. ijprajournal.com

Several modifications have been developed to overcome these limitations. For instance, simply grinding the reactants (aldehyde, hydroxylamine hydrochloride, and a base like sodium hydroxide) without a solvent can lead to the formation of oximes in near-quantitative yields. ijprajournal.com Another approach involves using a two-phase system with a phase-transfer catalyst, which can enhance the reaction rate.

Research has shown that the molar ratio of reactants significantly impacts the reaction's efficiency. For example, in the oximation of benzaldehyde (B42025), optimal results were achieved using a 2:1.5 molar ratio of hydroxylamine hydrochloride to a nano Fe₃O₄ catalyst under solvent-free conditions. researchgate.net The reaction temperature and time are also critical parameters. While some methods require refluxing for several hours, others can be completed at room temperature. researchgate.netias.ac.in The choice of solvent can also play a role, with ethanol (B145695) and aqueous solutions being commonly used. yccskarad.com

| Aldehyde | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | NH₂OH·HCl, nano Fe₃O₄ | Solvent-free, 70-80°C, 20 min | High | researchgate.net |

| Aryl aldehydes | NH₂OH·HCl | Mineral water, room temperature | Maximum efficiency | researchgate.netias.ac.in |

| 4-(3-Hydroxy-3-methylbut-1-ynyl)benzaldehyde | NH₂OH·HCl, NaOAc | Ethanol, reflux, 4 hours | >90 |

The use of catalysts can significantly improve the efficiency of oxime synthesis. Various catalytic systems have been explored, ranging from simple acids and bases to more complex metal-based and heterogeneous catalysts.

Acid catalysts, such as sulfuric acid, are traditionally used but have environmental drawbacks. ijprajournal.com Research has explored the use of milder and more environmentally friendly catalysts. For example, oxalic acid has been shown to be an effective catalyst for the oximation of various aldehydes and ketones with hydroxylamine hydrochloride in acetonitrile, leading to excellent yields in a relatively short time. orientjchem.org

Heterogeneous catalysts offer advantages such as easy separation and reusability. researchgate.net Nano Fe₃O₄ has been successfully employed as a magnetically recoverable catalyst for the solvent-free synthesis of oximes, demonstrating high efficiency and reusability for up to eight cycles without significant loss of activity. researchgate.net Other heterogeneous catalysts include silica-supported heteropolyacids, which have been used for the dehydration of aldoximes to nitriles, a reaction that starts with the formation of the oxime. tandfonline.com

The catalytic activity of certain amine buffers has also been investigated. rsc.org These catalysts, particularly those with pKa values near neutral, can significantly accelerate the rate of oxime formation at neutral pH. rsc.org This is particularly relevant for biological applications where mild reaction conditions are required.

| Catalyst | Substrate | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Oxalic acid | Aldehydes and ketones | CH₃CN, reflux, 55-90 min | Excellent yields (90-95%) | orientjchem.org |

| Nano Fe₃O₄ | Carbonyl compounds | Solvent-free, 70-80°C | High to excellent yields, reusable catalyst | researchgate.net |

| Silica (B1680970) supported heteropolyacid | Aldoximes | - | Effective for dehydration to nitriles | tandfonline.com |

| Amine buffers | Benzaldehyde and phenylhydrazine | Aqueous, pH 7.4 | Dramatically enhanced reaction rates | rsc.org |

Advanced and Sustainable Synthetic Strategies for Aromatic Oximes

In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable methods for oxime synthesis that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. paperpublications.org In the context of oxime synthesis, this includes the use of safer solvents, renewable resources, and energy-efficient techniques. ijprajournal.comnumberanalytics.com

One of the key principles is the prevention of waste. paperpublications.org This can be achieved by developing catalyst-free methods or using recyclable catalysts. researchgate.netnumberanalytics.com The use of safer solvents, particularly water, is another important aspect of green oxime synthesis. yccskarad.comnumberanalytics.com

Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. mdpi.comresearchgate.net In the synthesis of oximes, sonication can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com The cavitation effect produced by ultrasound waves creates localized high-temperature and high-pressure zones, which enhances the mass transfer and reactivity of the molecules.

For example, the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde, a precursor for the corresponding oxime, showed a significant increase in yield and selectivity under ultrasonic conditions compared to silent conditions. researchgate.netmdpi.com Another study demonstrated that the synthesis of pyranopyrazoles from aldehydes was 2.5 to 6 times faster under ultrasound irradiation, with excellent yields. mdpi.com Furthermore, the use of ultrasound in combination with a MnFe₂O₄ nanoparticle catalyst has been reported for the solvent-free selective oxidation of benzyl alcohol to benzaldehyde at room temperature. rsc.orgrsc.org

| Reaction | Conditions | Key Finding | Reference |

|---|---|---|---|

| Oxidation of benzyl alcohol to benzaldehyde | H₂O₂, FeSO₄, 20 kHz US | +45% yield increase compared to silent conditions | researchgate.netmdpi.com |

| Synthesis of pyranopyrazoles | Ultrasound irradiation | 2.5 to 6 times faster reaction times | mdpi.com |

| Oxidation of benzyl alcohol to benzaldehyde | MnFe₂O₄ NPs, TBHP, ultrasound, room temp. | Moderate to excellent yields, reusable catalyst | rsc.orgrsc.org |

The use of water as a solvent is a cornerstone of green chemistry. mdpi.com Recently, mineral water has been successfully employed as a reaction medium for the synthesis of aryl oximes from aryl aldehydes and hydroxylamine hydrochloride. researchgate.netias.ac.in This method offers several advantages: it is environmentally friendly, economical, and practical. researchgate.netias.ac.in The reactions proceed at room temperature under catalyst-free conditions, affording the desired oximes with maximum efficiency. researchgate.netias.ac.in This approach is particularly attractive for industrial applications due to its simplicity and the use of readily available and non-toxic materials. researchgate.netias.ac.in

Microwave-Assisted Synthesis of Benzaldehyde Oxime Derivatives

Microwave-assisted synthesis (MAS) has emerged as a powerful technique in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. google.commdpi.com The application of microwave irradiation to the synthesis of benzaldehyde oxime derivatives, including 4-isobutylbenzaldehyde (B42465) oxime, involves the rapid, uniform heating of a mixture of the parent aldehyde, hydroxylamine hydrochloride, and a base in a suitable solvent or under solvent-free conditions. google.comnih.gov This method is considered an effective approach to green chemistry due to its energy efficiency and potential to minimize or eliminate the use of hazardous solvents. mdpi.com

The general reaction involves dissolving the substituted benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound in an organic solvent, which is then heated in a microwave reactor. google.com A study demonstrated that benzaldehyde oxime could be synthesized with up to 90% yield in just 5 minutes using this technique, a significant improvement over conventional methods that can take several hours.

Key Parameters and Findings:

Reactants: The core components are a substituted benzaldehyde, hydroxylamine hydrochloride, and a base. The molar ratio of the aldehyde to hydroxylamine hydrochloride is typically around 1:0.6 to 1:1.4. google.com

Bases: Common bases used include anhydrous sodium carbonate, potassium carbonate, or sodium acetate. google.com

Solvents: Low-molecular-weight alcohols like methanol (B129727) or ethanol are frequently used as the reaction medium. google.com

Reaction Conditions: The synthesis is typically carried out at temperatures between 70-110°C with a microwave power of 200-300W. google.com Reaction times are exceptionally short, ranging from 3 to 15 minutes. google.com

A solvent-free approach has also been developed, where an aldehyde, hydroxylamine hydrochloride, and a base such as sodium carbonate are irradiated. nih.gov For instance, irradiating a mixture of an aldehyde, sodium carbonate, and hydroxylamine hydrochloride at 100W for 5 minutes can lead to quantitative conversion to the corresponding aldoxime. nih.gov This solventless method, sometimes coupled with catalysts like basic alumina (B75360) or CaO, further enhances the green credentials of the synthesis. nih.gov

Table 1: Comparison of Microwave-Assisted Synthesis (MAS) Parameters for Benzaldehyde Oxime Derivatives

| Parameter | Details | Source(s) |

|---|---|---|

| Reactants | Substituted Benzaldehyde, Hydroxylamine Hydrochloride, Alkaline Compound | google.com |

| Common Bases | Anhydrous Sodium Carbonate, Anhydrous Potassium Carbonate, Anhydrous Sodium Acetate | google.com |

| Solvents | Methanol, Ethanol, or Solvent-Free | google.comnih.gov |

| Reaction Time | 3 - 15 minutes | google.com |

| Microwave Power | 100W - 300W | google.comnih.gov |

| Temperature | 70 - 110 °C | google.com |

| Reported Yield | Up to 90% |

Solid-Phase and Supported Reagent Methodologies for Oxime Formation

The use of solid-phase synthesis and supported reagents offers significant advantages for the preparation of oximes, primarily by simplifying purification procedures and enabling the use of excess reagents to drive reactions to completion. jove.com These methodologies reduce reaction times and often result in cleaner reaction profiles with easier work-up, typically involving simple filtration. jove.comtandfonline.com

Supported Reagent Methodologies:

One effective method involves using silica gel as a catalytic support for the oximation reaction in a dry medium. tandfonline.com In a typical procedure, an aromatic aldehyde and hydroxylamine hydrochloride are ground together with silica gel and a base like sodium hydroxide (B78521). tandfonline.com This solventless "grindstone chemistry" approach is remarkably fast, converting aromatic aldehydes into their corresponding oximes in yields greater than 95% in under three minutes. nih.govtandfonline.com The process is not only efficient and low-cost but also occurs under mild conditions. tandfonline.com A key advantage of this method is its selectivity; aldehydes can be converted to oximes while ketone functionalities in the same molecule remain unreacted. tandfonline.com

Table 2: Synthesis of Aromatic Aldoximes using Silica Gel-Supported NaOH

| Aldehyde | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 2 | 98 |

| 4-Chlorobenzaldehyde | 2 | 96 |

| 4-Methoxybenzaldehyde | 1.5 | 98 |

| 2-Nitrobenzaldehyde | 3 | 95 |

Data derived from research on the reaction of various aromatic aldehydes with hydroxylamine hydrochloride supported on silica gel. tandfonline.com

Solid-Phase Synthesis:

Solid-phase synthesis involves attaching a molecule to a solid support, such as a resin, and performing a series of reactions on it. This approach is particularly useful for multi-step syntheses. jove.com For instance, the Kaiser oxime resin is employed in the solid-phase synthesis of complex molecules like DNA-binding polyamides, where the oxime functionality acts as a versatile linker. nih.gov

More broadly, iterative oxime ligation reactions can be performed on a solid support for the modular preparation of large polypeptide conjugates. rsc.orgrsc.org In this context, an aldehyde and an aminooxy group react to form a stable oxime linkage, with the solid support facilitating the purification process at each step by allowing for the simple washing away of excess reagents and by-products. rsc.orgrsc.org The main advantages of solid-support synthesis include the ability to use a large excess of reagents to ensure high yields and the ease of purification via simple filtration. jove.com

Stereochemical Aspects of 4 Isobutylbenzaldehyde Oxime and Other Benzaldehyde Oximes

E/Z Isomerism and Stereoselective Synthesis Control

Aldoximes derived from aromatic aldehydes, such as benzaldehyde (B42025) and its derivatives, exist as two geometric isomers, designated as E (entgegen) and Z (zusammen). These isomers arise from the relative orientation of the hydroxyl group (-OH) and the hydrogen atom attached to the imine carbon. The synthesis of these compounds often results in a mixture of both isomers, and controlling the stereochemical outcome is a significant area of research. researchgate.netresearchgate.net Classical synthetic methods for aldoximes typically yield mixtures of the two geometric isomers, with Z:E ratios ranging from 85:15 to 1:1. researchgate.netresearchgate.net For instance, the synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine (B1172632) hydrochloride at room temperature in methanol (B129727) produces a mixture containing 9% E-isomer and 82% Z-isomer. wikipedia.org

The ratio of E and Z isomers produced during the synthesis and equilibration of aromatic aldoximes is not arbitrary; it is influenced by several key experimental parameters. The interplay of these factors can be harnessed to favor the formation of one isomer over the other.

Temperature : Temperature is a critical factor that affects the position of the equilibrium between the E and Z isomers. researchgate.net Altering the reaction temperature can significantly change the final isomer ratio. researchgate.net In certain reactions, lower temperatures have been shown to enhance stereoselectivity, allowing for the exclusive formation of the Z isomer at 50°C, whereas higher temperatures led to mixtures. nih.gov

Catalysts and Reagents : The specific reagents and catalysts employed in the synthesis can direct the stereochemical outcome and even catalyze the interconversion between isomers. researchgate.net

Acid Catalysis : Treatment of an E/Z isomer mixture with a protic or Lewis acid, such as anhydrous hydrogen chloride, in an organic solvent can selectively precipitate the E isomer as its immonium salt complex, which can then be neutralized to yield the pure E oxime. google.com Boron fluoride (B91410) has also been used to convert a syn-aldoxime to its anti-isomer complex. researchgate.net

Base Catalysis : A highly stereoselective synthesis of (E)-aldoximes has been achieved through a base-catalyzed domino aza-Michael/retro-Michael reaction. researchgate.netresearchgate.net

Other Catalysts : Specific catalysts have been developed to favor the Z isomer. The emeraldine (B8112657) base form of polyaniline has been used as a novel catalyst for the solvent-free synthesis of Z-aldoximes at room temperature. researchgate.net Similarly, using Cadmium Sulfate (B86663) (CdSO₄) as a catalyst under microwave conditions facilitates a stereoselective synthesis of Z-arylaldoximes. orientjchem.org

Steric and Electronic Factors : The inherent steric and electronic properties of the substituents on the aromatic ring and the oxime itself play a role in determining the thermodynamic stability and reactivity of the isomers, thereby influencing the product ratio. researchgate.netresearchgate.net

| Factor | Effect on E/Z Ratio | Example | Reference |

|---|---|---|---|

| Temperature | Affects the position of equilibrium; lower temperatures can increase selectivity. | A reaction temperature of 50°C allowed for the exclusive formation of the Z isomer. | researchgate.netnih.gov |

| Acid Catalysts (Protic/Lewis) | Can selectively precipitate the E isomer from a mixture. | Anhydrous HCl in diethyl ether precipitates the E-oxime hydrochloride. | google.com |

| Specific Catalysts | Can be designed to favor one isomer. | Emeraldine base and CdSO₄ under microwave conditions favor Z-isomer formation. | researchgate.netorientjchem.org |

| Reaction Pathway | The choice of synthetic route can predetermine the stereochemical outcome. | A domino aza-Michael/retro-Michael reaction yields E-aldoximes with high purity. | researchgate.net |

Driven by the different physical properties and biological activities of the E and Z isomers, significant effort has been dedicated to developing synthetic methods that provide high stereoselectivity. researchgate.netnih.gov

Methods for E-Isomer Synthesis :

A highly efficient and stereoselective method for preparing (E)-aldoximes involves a domino aza-Michael/retro-Michael reaction of hydroxylamine with 2-(R-benzylidene)malononitrile. This reaction proceeds under mild, base-catalyzed conditions at room temperature, yielding the (E)-aldoxime with high diastereomeric purity (diastereomeric ratio >95:5) and in high isolated yields (82-93%). researchgate.netresearchgate.net

Another effective strategy for obtaining pure E isomers is through the isomerization of an existing E/Z mixture. By treating a solution of the mixture with an anhydrous protic acid like HCl, the E isomer is selectively precipitated as its hydrochloride salt. Subsequent neutralization with a mild base regenerates the oxime, yielding the E isomer with greater than 98% purity. google.com

Methods for Z-Isomer Synthesis :

A green and facile process for the preparation of Z-aldoximes has been developed using the emeraldine base form of polyaniline as a catalyst. This method operates at room temperature under solvent-free conditions. researchgate.net

Microwave-assisted synthesis has also been employed for the stereoselective preparation of Z-arylaldoximes. Using CdSO₄ as a catalyst, this method provides the desired Z isomers in good yields, typically ranging from 84-88%. orientjchem.org

| Target Isomer | Method | Key Conditions | Reported Yield / Selectivity | Reference |

|---|---|---|---|---|

| E-Isomer | Domino aza-Michael/retro-Michael Reaction | Aqueous NaOH (pH 12), room temperature | 82-93% yield; >95:5 d.r. | researchgate.netresearchgate.net |

| E-Isomer | Isomerization / Precipitation | Anhydrous protic or Lewis acid (e.g., HCl) | >98% E isomer | google.com |

| Z-Isomer | Catalysis by Polyaniline (Emeraldine Base) | Room temperature, solvent-free | High selectivity for Z-isomer | researchgate.net |

| Z-Isomer | Microwave-Assisted Synthesis | CdSO₄ catalyst | 84-88% yield | orientjchem.org |

Oxime-Nitrone Tautomerism in Aromatic Systems

In addition to geometric isomerism, oximes can exhibit constitutional isomerism in the form of tautomers. nih.gov The most studied of these is the oxime-nitrone tautomerism. nih.gov While both the nitrone and nitroso tautomers are generally less stable than the corresponding oxime form, the nitrone tautomer can display higher reactivity in certain reactions, such as nucleophilic additions and cycloadditions. nih.govresearchgate.net

The mechanism for this isomerization was historically thought to proceed via a thermal, unimolecular 1,2-hydrogen shift. nih.gov However, recent high-level DFT (Density Functional Theory) calculations have provided evidence that the isomerization is more favorably achieved through a bimolecular process that involves two molecules of the oxime. nih.govresearchgate.netunizar.es This newer mechanistic model argues against the commonly accepted thermal 1,2-H-shift. researchgate.netunizar.es

The relative stability and reactivity of these tautomers can be influenced by substituents. The presence of an electron-donating group on the oxime moiety can decrease the energy gap between the oxime and nitrone forms, thereby stabilizing the nitrone and facilitating its participation in addition reactions. nih.gov Despite its lower stability, the involvement of the more reactive nitrone tautomer has been computationally demonstrated to be the predominant mechanism in certain nucleophilic additions of oximes. researchgate.net

| Feature | Oxime Tautomer | Nitrone Tautomer | Reference |

|---|---|---|---|

| Relative Stability | More stable | Less stable | nih.govacs.org |

| Relative Reactivity | Less reactive in nucleophilic additions | More reactive in nucleophilic additions | nih.govresearchgate.net |

| Isomerization Mechanism | Proposed bimolecular pathway involving two oxime molecules | Formerly proposed as a thermal 1,2-H shift | nih.govresearchgate.netunizar.es |

| Effect of Electron-Donating Groups | - | Stabilized, decreasing the energy gap with the oxime form | nih.gov |

Computational Chemistry and Theoretical Characterization of Aromatic Oximes

Quantum Chemical Calculation Methodologies (DFT, HF) for Structural and Electronic Analysis

Quantum chemical calculations are fundamental in the theoretical characterization of aromatic oximes. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to analyze their structural and electronic properties. biointerfaceresearch.com DFT methods, particularly with functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds. biointerfaceresearch.com The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results. biointerfaceresearch.com These methods allow for the optimization of the molecular structure to its lowest energy state, providing a detailed picture of the molecule's three-dimensional arrangement. biointerfaceresearch.com

Computational methods are employed to predict the geometric parameters of 4-Isobutylbenzaldehyde (B42465) oxime, such as bond lengths, bond angles, and dihedral angles. These calculations provide a precise model of the molecular structure. For similar aromatic oximes, DFT calculations have shown excellent agreement with experimental data where available. biointerfaceresearch.com

Vibrational frequency analysis is another critical aspect of the theoretical characterization of aromatic oximes. Calculated vibrational spectra, including infrared (IR) and Raman frequencies, can be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Theoretical calculations can aid in the interpretation of complex experimental spectra. biointerfaceresearch.com

Below is an illustrative table of calculated geometric parameters for a representative aromatic oxime, showcasing the type of data obtained from computational studies.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C=N | 1.28 |

| N-O | 1.41 | |

| C-C (ring avg.) | 1.39 | |

| C-H (ring avg.) | 1.08 | |

| Parameter | Angle | **Calculated Value (°) ** |

| Bond Angle | C-C-N | 121 |

| C-N-O | 111 |

Note: The data in this table is representative of aromatic oximes and not specific to 4-Isobutylbenzaldehyde oxime.

Frontier Molecular Orbital (FMO) theory is a key component of the electronic analysis of aromatic oximes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A smaller energy gap suggests that the molecule is more reactive. For aromatic oximes, the HOMO is typically localized on the phenyl ring and the oxime group, while the LUMO is often distributed over the C=N bond and the aromatic ring. biointerfaceresearch.com

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is representative of aromatic oximes and not specific to 4-Isobutylbenzaldehyde oxime.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). In aromatic oximes, the region around the oxygen and nitrogen atoms of the oxime group typically shows a negative potential, indicating that these are sites for electrophilic attack. The hydrogen atoms of the aromatic ring generally exhibit a positive potential. biointerfaceresearch.com

Theoretical Investigations of Conformational Landscapes and Isomeric Stabilities

Aromatic oximes can exist in different conformations and as (E) and (Z) isomers due to the C=N double bond. Computational studies are instrumental in exploring the conformational landscape and determining the relative stabilities of these different forms. By calculating the energies of various conformers and isomers, the most stable structures can be identified. These calculations often reveal that the (E) isomer is more stable than the (Z) isomer for many benzaldehyde (B42025) oximes, although this can be influenced by the nature and position of substituents on the aromatic ring. The isobutyl group in 4-Isobutylbenzaldehyde oxime, being an electron-donating group, can influence the electronic structure and potentially the relative stability of the isomers.

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, UV-Vis, IR/Raman)

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of aromatic oximes. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Ultraviolet-Visible (UV-Vis) absorption wavelengths, and Infrared (IR) and Raman vibrational frequencies can be compared with experimental data to confirm the structure of the synthesized compound. biointerfaceresearch.com For instance, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in the experimental spectrum. Similarly, theoretical UV-Vis spectra can help in understanding the electronic transitions occurring within the molecule. biointerfaceresearch.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving aromatic oximes. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity. For example, in reactions such as the Beckmann rearrangement or cycloaddition reactions, computational studies can elucidate the structure of the transition state and the activation energy of the reaction, providing insights that are often difficult to obtain through experimental methods alone. DFT studies on similar systems suggest that electron-donating groups like isobutyl can stabilize the transition state, thereby lowering the activation energy for certain reactions.

Emerging Research Directions and Advanced Applications of Aromatic Oximes

Interdisciplinary Research in Chemical Biology and Materials Science Involving Oximes:No specific interdisciplinary research papers in these fields that focus on or utilize 4-Isobutylbenzaldehyde (B42465) oxime could be located.

Due to the absence of specific research data for 4-Isobutylbenzaldehyde oxime within these highly specialized areas, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 4-isobutylbenzaldehyde oxime, and how do reaction conditions influence yield?

- Methodology : 4-Isobutylbenzaldehyde oxime can be synthesized via oximation of 4-isobutylbenzaldehyde using hydroxylamine hydrochloride (NH2OH·HCl) under mildly acidic or alkaline conditions. Evidence from analogous aldehyde oxime syntheses (e.g., benzaldehyde oxime) suggests that excess NH2OH·HCl (1.2–1.5 equivalents) in ethanol/water at 60–80°C for 60–90 minutes achieves yields >90% . Key parameters include pH control (pH 4–6 via oxalic acid or NaOAc) to minimize side reactions like Beckmann rearrangement. Purification via recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing 4-isobutylbenzaldehyde oxime, and what spectral markers should researchers prioritize?

- Methodology :

- IR Spectroscopy : Confirm the oxime (C=N) stretch at 1630–1670 cm<sup>−1</sup> and O–H stretch (hydrogen-bonded) at 3200–3400 cm<sup>−1</sup>.

- <sup>1</sup>H NMR : Identify the oxime proton (N–OH) as a broad singlet at δ 8.5–10.0 ppm and the isobutyl group’s methyl protons as a doublet (δ 0.8–1.2 ppm).

- <sup>13</sup>C NMR : The C=N carbon appears at δ 145–155 ppm.

- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]<sup>+</sup> at m/z 192 (calculated for C11H15NO) .

Q. How should researchers handle toxicity and safety concerns during experimental work with 4-isobutylbenzaldehyde oxime?

- Methodology : While specific toxicity data for 4-isobutylbenzaldehyde oxime are limited, analogous oximes (e.g., phosgene oxime) require stringent precautions:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 4-isobutylbenzaldehyde oxime in nucleophilic addition or cycloaddition reactions?

- Methodology : The oxime’s C=N bond acts as a dipolarophile in 1,3-dipolar cycloadditions (e.g., with alkynes to form isoxazoles). Density functional theory (DFT) studies on similar systems suggest that electron-donating groups (e.g., isobutyl) stabilize the transition state, lowering activation energy. Kinetic experiments (e.g., monitoring reaction progress via HPLC) can validate computational models .

Q. How can researchers resolve contradictions in catalytic efficiency data for 4-isobutylbenzaldehyde oxime-derived intermediates?

- Methodology : Discrepancies may arise from solvent polarity or catalyst loading. For example, N-heterocyclic carbene (NHC) catalysts in THF show higher enantioselectivity than in DMF due to reduced hydrogen bonding interference. Systematic variation of solvents (polar vs. nonpolar) and catalyst ratios (5–20 mol%) with statistical analysis (ANOVA) is advised .

Q. What experimental design principles mitigate side reactions (e.g., Beckmann rearrangement) during functionalization of 4-isobutylbenzaldehyde oxime?

- Methodology :

- Temperature Control : Maintain reactions below 80°C to suppress rearrangement.

- Acid Scavengers : Add NaHCO3 or molecular sieves to neutralize acidic byproducts.

- In Situ Monitoring : Use FT-IR or TLC to detect early-stage rearrangement products (e.g., lactams) .

Q. How does the isobutyl substituent influence the biological activity or coordination chemistry of 4-isobutylbenzaldehyde oxime?

- Methodology :

- Biological Assays : Compare antifungal/antibacterial activity against Candida albicans or E. coli with unsubstituted benzaldehyde oxime. The isobutyl group may enhance lipophilicity, improving membrane penetration (logP calculations recommended) .

- Coordination Studies : Titrate 4-isobutylbenzaldehyde oxime with Cu(II) or Fe(III) salts in methanol; monitor UV-Vis shifts (e.g., d-d transitions at 600–800 nm for Cu complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.